molecular formula C9H9N5S B3163868 4-(1,2,4-Triazol-1-yl)phenylthiourea CAS No. 886499-48-5

4-(1,2,4-Triazol-1-yl)phenylthiourea

Cat. No. B3163868
CAS RN: 886499-48-5
M. Wt: 219.27 g/mol
InChI Key: HBZSWTOARPTBIR-UHFFFAOYSA-N
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Description

4-(1,2,4-Triazol-1-yl)phenylthiourea is a compound that has been studied for its potential antiviral and anticancer properties. It belongs to the class of compounds known as non-obligate chain terminating nucleosides, which are important in antiviral discovery .


Synthesis Analysis

The synthesis of 4-(1,2,4-Triazol-1-yl)phenylthiourea and its derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular formula of 4-(1,2,4-Triazol-1-yl)phenylthiourea is C9H9N5S, and it has a molecular weight of 219.27 . The structures of its derivatives have been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical And Chemical Properties Analysis

4-(1,2,4-Triazol-1-yl)phenylthiourea is a solid substance with a melting point of 243-245° C and a predicted boiling point of 427.6° C at 760 mmHg. It has a predicted density of 1.5 g/cm3 and a refractive index of n20D 1.75 .

Scientific Research Applications

Anticancer Agents

4-(1,2,4-Triazol-1-yl)phenylthiourea and its derivatives have shown promising results as anticancer agents . They have been found to exhibit potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116 . Some of these compounds have shown cytotoxic effects lower than 12 μM against Hela cell line .

Chemotherapeutic Agents

These compounds have been used in chemotherapy, a common treatment for cancer . They act against all rapidly proliferating cells, killing both cancer and some normal cells, specifically those dividing rapidly .

Inhibitors of Cell Proliferation

Compounds 2 and 14 have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that these compounds could be used to control the growth of cancer cells.

Antimicrobial Agents

1,2,4-Triazole derivatives, including 4-(1,2,4-Triazol-1-yl)phenylthiourea, have been found to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Agents

These compounds have also been found to exhibit anti-inflammatory activities . This suggests that they could be used in the treatment of inflammatory diseases.

Enzyme Inhibitors

1,2,4-Triazole derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that they could be used in the treatment of diseases related to these enzymes.

Antiviral Agents

These compounds have also been found to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.

Antitubercular Agents

1,2,4-Triazole derivatives, including 4-(1,2,4-Triazol-1-yl)phenylthiourea, have been found to exhibit antitubercular activities . This suggests that they could be used in the treatment of tuberculosis.

Safety and Hazards

The safety of 4-(1,2,4-Triazol-1-yl)phenylthiourea and its derivatives has been evaluated in some studies. For instance, most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

[4-(1,2,4-triazol-1-yl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c10-9(15)13-7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,(H3,10,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZSWTOARPTBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,4-Triazol-1-yl)phenylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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